Seladelpar - 851528-79-5

Seladelpar

Catalog Number: EVT-282507
CAS Number: 851528-79-5
Molecular Formula: C21H23F3O5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Seladelpar is a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist. [, , , , , ] PPAR-δ is a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation. [, , , , ] Seladelpar's high affinity for and activation of PPAR-δ makes it a valuable tool in investigating the receptor's role in various biological processes and diseases. [, , , , ] In scientific research, Seladelpar is utilized to explore its therapeutic potential for metabolic and inflammatory conditions, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). [, , , , ]

Seladelpar exerts its effects by selectively activating PPAR-δ. [, , , , , ] Upon binding to PPAR-δ, Seladelpar induces a conformational change that facilitates the recruitment of coactivator proteins. [, ] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. [, ] This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and fibrosis. [, , , , , , ] For instance, Seladelpar increases the expression of genes involved in fatty acid oxidation, thereby reducing hepatic lipid accumulation and lipotoxicity. [, , , ] Furthermore, Seladelpar suppresses pro-inflammatory cytokine production and reduces hepatic stellate cell activation, thus mitigating inflammation and fibrosis in the liver. [, , , , ]

Lanifibranor

Compound Description: Lanifibranor is a pan-PPAR agonist, meaning it activates all three PPAR subtypes (α, δ, and γ) []. It's under investigation in clinical trials for NASH treatment [].

Saroglitazar

Compound Description: Saroglitazar is a dual PPARα/γ agonist investigated in clinical trials for NASH [].

Bezafibrate

Compound Description: Bezafibrate is a PPAR agonist, primarily known for its PPARα activity, used to treat dyslipidemia [].

Fenofibrate

Compound Description: Fenofibrate, a PPARα agonist, is a medication used to manage dyslipidemia [, ].

Relevance: Fenofibrate and Seladelpar both influence lipid metabolism. While Fenofibrate primarily activates PPARα, Seladelpar targets PPARδ. This difference highlights the potential for different PPAR agonists to be used in combination to target various facets of lipid dysregulation [, ].

Pemafibrate

Compound Description: Pemafibrate is another PPARα agonist used in the management of dyslipidemia [].

Relevance: Pemafibrate, similar to Seladelpar, affects lipid metabolism. Pemafibrate primarily acts through PPARα activation, whereas Seladelpar selectively targets PPARδ, illustrating the diverse range of PPAR agonists and their specificities [].

Pioglitazone

Compound Description: Pioglitazone is a PPARγ agonist used in the treatment of type 2 diabetes [].

Relevance: Although both Pioglitazone and Seladelpar belong to the PPAR agonist family, they target different PPAR subtypes and are used for different therapeutic purposes. Pioglitazone primarily activates PPARγ, often for its insulin-sensitizing effects, while Seladelpar selectively activates PPARδ and is explored for its potential in cholestatic liver diseases and NASH [].

Obeticholic Acid

Compound Description: Obeticholic acid is a farnesoid X receptor (FXR) agonist used in treating primary biliary cholangitis (PBC) [, ].

Relevance: Although not structurally related to Seladelpar, Obeticholic acid serves as an important comparator as it is also used in PBC treatment. Both compounds highlight different mechanisms for targeting cholestatic liver diseases, with Obeticholic acid acting through FXR and Seladelpar through PPARδ [, ].

Ursodeoxycholic Acid (UDCA)

Compound Description: UDCA is a naturally occurring bile acid used as a standard treatment for PBC [, , , , , ].

Relevance: While not structurally similar to Seladelpar, UDCA is crucial for contextualizing Seladelpar's clinical relevance. Many studies investigate Seladelpar in PBC patients with an inadequate response or intolerance to UDCA, positioning Seladelpar as a potential second-line therapy [, , , , , ].

Resmetirom

Compound Description: Resmetirom is a liver-directed thyroid hormone receptor beta (THRβ) agonist [].

Relevance: Although structurally dissimilar to Seladelpar, Resmetirom is investigated alongside Seladelpar in combination therapies for NASH, particularly concerning their impact on liver triglyceride reduction and potential for augmenting antifibrotic efficacy [].

Overview

Seladelpar is a novel compound classified as a selective peroxisome proliferator-activated receptor delta agonist. It has garnered attention for its potential therapeutic applications, particularly in liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis. Seladelpar works through mechanisms that affect bile acid synthesis and inflammation, making it a candidate for treating conditions characterized by cholestasis and liver dysfunction.

Source and Classification

Seladelpar was developed by CymaBay Therapeutics, Inc., and is recognized under various patents that disclose its synthesis, formulation, and application in medical treatments. It is primarily classified as a peroxisome proliferator-activated receptor delta agonist, which indicates its role in modulating metabolic processes related to lipid metabolism and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of seladelpar involves several chemical reactions that typically begin with the formation of its core structure through the reaction of specific precursor compounds. The compound can be synthesized as its L-lysine dihydrate salt, which enhances its solubility and bioavailability. The synthesis process includes:

  1. Formation of the Core Structure: The initial step involves the reaction of carboxylic acids with appropriate amines or other reagents to form the desired amide or salt.
  2. Salt Formation: Seladelpar can form salts with various pharmaceutically acceptable acids, which are crucial for its formulation .
  3. Crystallization: The final product is often purified through crystallization techniques to obtain the desired crystalline form, ensuring consistency in potency and efficacy.
Molecular Structure Analysis

Structure and Data

The molecular structure of seladelpar consists of a complex arrangement that includes a carboxyl group, which allows it to form salts with bases. Its chemical formula is C22_{22}H30_{30}O4_{4}, and it has a molecular weight of approximately 358.48 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Seladelpar undergoes various chemical reactions that facilitate its biological activity:

  1. Interaction with Peroxisome Proliferator-Activated Receptor Delta: Upon administration, seladelpar binds to the peroxisome proliferator-activated receptor delta, leading to alterations in gene expression related to lipid metabolism.
  2. Inhibition of Cholesterol 7 Alpha-Hydroxylase: Seladelpar represses the expression of cholesterol 7 alpha-hydroxylase, which is the rate-limiting enzyme in bile acid synthesis . This action reduces bile acid levels in the liver and plasma.
  3. Regulation of Inflammatory Pathways: The compound also modulates inflammatory responses by promoting an anti-inflammatory phenotype in macrophages, which is critical for alleviating liver inflammation associated with cholestatic diseases .
Mechanism of Action

Process and Data

The mechanism of action of seladelpar involves several key processes:

  1. Agonism of Peroxisome Proliferator-Activated Receptor Delta: By activating this receptor, seladelpar influences metabolic pathways that regulate lipid homeostasis.
  2. Reduction of Bile Acid Synthesis: Seladelpar decreases the synthesis of bile acids by inhibiting cholesterol 7 alpha-hydroxylase expression in hepatocytes, leading to lower total bile acid concentrations in both the liver and systemic circulation .
  3. Induction of Fibroblast Growth Factor 21: The activation of fibroblast growth factor 21 plays a significant role in mediating these effects, contributing to improved metabolic profiles in patients with liver diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Seladelpar exhibits several notable physical and chemical properties:

  • Solubility: Seladelpar is more soluble when formulated as its L-lysine salt, enhancing its bioavailability when administered orally.
  • Stability: The compound shows stability under standard storage conditions but may require specific handling to avoid degradation.
  • Melting Point: Specific melting point data may vary depending on the crystalline form but generally aligns with similar compounds within its class.
Applications

Scientific Uses

Seladelpar has been investigated primarily for its therapeutic potential in treating liver diseases such as:

  1. Primary Biliary Cholangitis: Clinical trials have demonstrated that seladelpar effectively reduces alkaline phosphatase levels and improves symptoms related to cholestasis .
  2. Non-Alcoholic Steatohepatitis: Research indicates potential benefits in managing this condition by modulating lipid metabolism and reducing liver inflammation.
  3. Other Liver Disorders: Ongoing studies continue to explore seladelpar's efficacy in various hepatic conditions characterized by metabolic dysregulation.

Properties

CAS Number

851528-79-5

Product Name

Seladelpar

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Molecular Formula

C21H23F3O5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1

InChI Key

JWHYSEDOYMYMNM-QGZVFWFLSA-N

SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

(2-methyl-4-(5-methyl-2-(4-trifluoromethyl-phenyl)-2H-(1,2,3)triazol-4-ylmethylsulfanyl)phenoxy)acetic acid
MBX-8025

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.